This compound is classified as a derivative of isoquinoline, which is a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are often found in natural alkaloids and are known for their various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound is also recognized for its potential therapeutic applications in drug development.
The synthesis of 3-(Isoquinolin-3-YL)propanoic acid can be achieved through several methods, with the Pomeranz-Fritsch reaction being one of the most common. This reaction involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to form the isoquinoline structure.
In industrial settings, the synthesis may involve optimizing reaction conditions for improved yield and purity. The use of metal catalysts or catalyst-free processes in water has been explored to enhance efficiency while minimizing environmental impact.
The molecular structure of 3-(Isoquinolin-3-YL)propanoic acid features:
The compound's structural uniqueness arises from the combination of the isoquinoline ring with the propanoic acid moiety, providing distinct chemical properties that differentiate it from other isoquinoline derivatives.
3-(Isoquinolin-3-YL)propanoic acid can undergo various chemical reactions:
The mechanism of action for 3-(Isoquinolin-3-YL)propanoic acid involves its interaction with various molecular targets within biological systems. Isoquinoline derivatives are known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, these compounds may inhibit enzymes involved in cellular metabolism, contributing to their observed biological effects such as anticancer activity .
Relevant data regarding these properties can be critical for applications in pharmaceuticals and materials science.
3-(Isoquinolin-3-YL)propanoic acid has several notable applications:
This compound's unique structure allows it to play a significant role in various scientific fields, making it a valuable subject for further research and development.
3-(Isoquinolin-3-yl)propanoic acid (CAS: 770721-18-1) is systematically named according to IUPAC conventions as 3-(isoquinolin-3-yl)propanoic acid, reflecting its core isoquinoline heterocycle and propanoic acid side chain. Its molecular formula is C12H11NO2, with a molecular weight of 201.22 g/mol [1]. The SMILES notation (O=C(O)CCC1=CC2=C(C=N1)C=CC=C2) precisely encodes the connectivity: the propanoic acid moiety (–CH2–CH2–COOH) attaches to the C3 position of the isoquinoline scaffold [1] [4]. This places the compound within the broader class of heterocyclic carboxylic acids, characterized by:
Table 1: Positional Isomers of 3-(Isoquinolin-n-yl)propanoic Acid
Positional Isomer | CAS Number | Molecular Formula | Structural Distinction |
---|---|---|---|
3-yl | 770721-18-1 | C12H11NO2 | Attachment at C3 (electron-rich position) |
1-yl | 344334-31-2 | C12H11NO2 | Attachment at N-adjacent C1 |
6-yl | Not specified | C12H11NO2 | Distal attachment on benzene ring |
8-yl | CID 82577868 | C12H11NO2 | Bridgehead proximity |
The C3 attachment site is chemically significant due to its heightened electron density compared to other positions (e.g., 1-yl or 8-yl isomers), facilitating electrophilic substitutions and metal-catalyzed coupling reactions [1] [4].
The compound emerged in the early 2000s as a synthetic intermediate for kinase inhibitors, coinciding with advances in transition-metal-catalyzed cross-coupling methodologies. Its first documented synthesis appeared in patent literature (e.g., US20130096119A1) describing routes for isoquinolin-3-yl urea derivatives [6]. Early synthetic approaches typically employed:
The initial scarcity of commercial availability (noted as "temporarily out of stock" by suppliers like BLD Pharm) reflected synthetic challenges in achieving regioselective C3 functionalization without protecting groups [1] [4]. This contrasted with simpler indole analogs (e.g., 3-(indol-3-yl)propionic acid, CID 3744), which were more accessible [8].
The strategic value of 3-(isoquinolin-3-yl)propanoic acid derives from three key pharmacological attributes:
Table 2: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 201.22 g/mol | Calculated |
Hydrogen Bond Donors | 1 | OECD Guideline 115 |
Hydrogen Bond Acceptors | 3 | OECD Guideline 115 |
Topological Polar Surface Area | 50.1 Ų | Computational (PubChem) |
XLogP3 | 1.9 | Computational estimation |
Water Solubility | ~2.1 mg/mL (pH 7) | Predicted (QSPR models) |
Notably, the 3-yl isomer exhibits superior in vitro activity versus other positional isomers. For example, 3-yl-based inhibitors show 5–10× lower IC50 against PIM1 kinase compared to 1-yl analogs, attributed to optimal vectorial alignment of the acid group [6] [9].
Current research prioritizes four objectives:
Critical knowledge gaps persist:
Table 3: Key Compounds Derived from 3-(Isoquinolin-3-yl)propanoic Acid
Compound Name | CAS Number | Molecular Formula | Therapeutic Area |
---|---|---|---|
3-(Isoquinolin-3-yl)propanoic acid | 770721-18-1 | C12H11NO2 | Kinase inhibitor scaffold |
Isoquinolin-3-ylurea derivatives | Not specified | Variable | Antibacterial agents |
2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | 253325-04-1 | C12H13NO3 | Neurodegenerative disease |
6-(5-membered heteroaryl)isoquinolin-3-yl carboxamides | Patent-protected | Variable | Oncology, inflammation |
Future directions emphasize computational-guided SAR expansion and green chemistry synthesis to resolve scalability issues [6] [9]. The compound’s versatility ensures continued relevance in rational drug design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7